molecular formula C10H15N7O4 B043799 2-Hydrazino Adenosine CAS No. 15763-11-8

2-Hydrazino Adenosine

Cat. No.: B043799
CAS No.: 15763-11-8
M. Wt: 297.27 g/mol
InChI Key: BAYFDGKAUSOEIS-UUOKFMHZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazino-adenosine typically involves the reaction of 2-chloroadenosine with hydrazine hydrate . The reaction is carried out under reflux conditions in methanol, leading to the formation of 2-Hydrazino-adenosine as a crystalline product .

Industrial Production Methods: While specific industrial production methods for 2-Hydrazino-adenosine are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazino-adenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azides, hydrazones, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Uniqueness: 2-Hydrazino-adenosine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a synthetic intermediate and its efficacy in targeting adenosine receptors .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-hydrazinylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O4/c11-7-4-8(15-10(14-7)16-12)17(2-13-4)9-6(20)5(19)3(1-18)21-9/h2-3,5-6,9,18-20H,1,12H2,(H3,11,14,15,16)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYFDGKAUSOEIS-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438687
Record name 2-Hydrazino-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15763-11-8
Record name 2-Hydrazino-adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydrazino-adenosine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Hydrazinyladenosine
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Hydrazino adenosine interact with adenosine receptors and what are the downstream effects?

A1: this compound and its derivatives act as agonists at adenosine receptors, particularly demonstrating selectivity for A2 receptors over A1 receptors [, ]. Stimulation of A2 receptors in the coronary arteries leads to vasodilation, increasing blood flow [, ]. This selectivity for A2 receptors makes them potentially valuable for treating conditions like coronary artery disease.

Q2: What is the structure-activity relationship (SAR) of this compound derivatives and how do structural modifications impact their activity?

A2: Research has shown that the length and nature of the substituent at the 2-hydrazino group significantly influence the coronary vasodilatory activity of this compound derivatives [, ].

  • Alkyl Chain Length: Increasing the length of the alkyl chain in 2-(N'-alkylidenehydrazino)adenosines generally increased coronary vasodilatory potency up to a certain point []. For example, the n-pentylidene (8) and isopentylidene (18) analogs exhibited the highest potency with EC50s in the nanomolar range [].

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